molecular formula C8H9BrN2O B6148011 2-[(2-bromophenyl)amino]acetamide CAS No. 213995-53-0

2-[(2-bromophenyl)amino]acetamide

Katalognummer: B6148011
CAS-Nummer: 213995-53-0
Molekulargewicht: 229.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromophenyl)amino]acetamide is a brominated aromatic acetamide derivative characterized by a carboxamide group (-CONH₂) linked to a 2-bromoaniline moiety. This compound serves as a critical intermediate in medicinal chemistry due to its versatile hydrogen-bonding capabilities (via the carboxamide group) and the electronic effects imparted by the bromine substituent on the phenyl ring. Its structural features enable interactions with biological targets such as enzymes and receptors, making it a scaffold for developing therapeutics. For instance, Rashid et al. (2022) designed a benzothiazine derivative incorporating this moiety, demonstrating potent antidiabetic activity in animal models via inhibition of α-glucosidase and enhanced glucose uptake .

Eigenschaften

CAS-Nummer

213995-53-0

Molekularformel

C8H9BrN2O

Molekulargewicht

229.1

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution with Chloroacetyl Chloride

The most widely documented method involves reacting 2-bromoaniline with chloroacetyl chloride in the presence of a base, typically triethylamine (TEA) or potassium carbonate (K₂CO₃). This two-step process first generates the intermediate 2-chloro-N-(2-bromophenyl)acetamide , followed by ammonolysis to introduce the acetamide group.

Reaction Mechanism

  • Acylation : The primary amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond.

    2-Bromoaniline+ClCH2COClBaseClCH2CONH-C6H4Br+HCl\text{2-Bromoaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{ClCH}_2\text{CONH-C}_6\text{H}_4\text{Br} + \text{HCl}

    The base (e.g., TEA) neutralizes HCl, shifting equilibrium toward product formation.

  • Ammonolysis : The chloro intermediate reacts with aqueous ammonia or ammonium hydroxide, replacing the chloride with an amine group:

    ClCH2CONH-Ar+NH3H2NCH2CONH-Ar+NH4Cl\text{ClCH}_2\text{CONH-Ar} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CONH-Ar} + \text{NH}_4\text{Cl}

    This step is typically conducted under reflux in polar aprotic solvents like dimethylformamide (DMF).

Optimized Protocol (Adapted from)

  • Step 1 :

    • Reagents : 2-Bromoaniline (1.0 eq), chloroacetyl chloride (1.2 eq), TEA (2.5 eq)

    • Solvent : Dichloromethane (DCM)

    • Conditions : Stir at 0–5°C for 2 h, then room temperature for 12 h.

    • Work-up : Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield : ~75–80% (crude).

  • Step 2 :

    • Reagents : Chloro intermediate (1.0 eq), NH₄OH (5.0 eq)

    • Solvent : Ethanol/water (3:1)

    • Conditions : Reflux at 70°C for 6 h.

    • Purification : Recrystallization from ethanol yields white crystals (purity >95%).

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

To enhance scalability, continuous flow systems replace batch reactors, improving heat/mass transfer and reducing reaction times. Key parameters include:

ParameterBatch ReactorFlow Reactor
Reaction Time12–24 h2–4 h
Temperature Control±5°C±0.5°C
Yield75–80%85–90%

Data synthesized from and industrial case studies.

Solvent and Catalyst Optimization

  • Solvent : Replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability (biodegradable, non-ozone-depleting).

  • Catalyst : Cesium hydroxide (CsOH) in DMF accelerates N-alkylation, reducing side reactions.

Analytical Characterization

Post-synthesis, structural validation employs:

  • FT-IR : Key peaks include N–H stretch (3280 cm⁻¹), C=O (1660 cm⁻¹), and C–Br (560 cm⁻¹).

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.54–7.12 (m, 4H, Ar–H), 3.89 (s, 2H, CH₂).

    • ¹³C NMR : δ 169.8 (C=O), 138.2–117.4 (Ar–C), 43.1 (CH₂).

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-alkylation : Excess chloroacetyl chloride leads to di-substituted products. Mitigated by slow reagent addition and stoichiometric control.

  • Hydrolysis : Chloroacetyl chloride degrades in aqueous media. Anhydrous conditions and low temperatures (<10°C) are critical.

Purification Hurdles

  • Impurities : Unreacted 2-bromoaniline and dimeric byproducts require silica gel chromatography (hexane/ethyl acetate eluent) or recrystallization.

Emerging Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) reduces reaction times to 20–30 minutes, enhancing yield to ~88%.

Biocatalytic Approaches

Recent studies explore lipase-catalyzed amidation in non-aqueous media, though yields remain suboptimal (~40–50%) .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(2-Bromophenyl)amino]acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form 2-bromophenylacetamide.

  • Reduction: The compound can be reduced to form 2-bromophenylamine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromophenylacetamide

  • Reduction: 2-Bromophenylamine

  • Substitution: Various substituted 2-bromophenyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C8H8BrN
  • Molecular Weight : 214.06 g/mol
  • IUPAC Name : 2-bromo-N-(2-bromophenyl)acetamide

This compound features a brominated phenyl ring attached to an acetamide moiety, which contributes to its biological activity and reactivity in various chemical reactions.

Synthetic Applications

2.1. Pharmaceutical Intermediate

2-[(2-bromophenyl)amino]acetamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield more complex molecules, particularly in the development of drugs targeting specific biological pathways.

  • Example : It has been utilized in the synthesis of derivatives that exhibit anti-cancer properties, particularly through modifications that enhance selectivity for cancer cell lines over normal cells.

2.2. Organic Synthesis

The compound is also employed in organic synthesis as a building block for creating diverse chemical entities. Its bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.

Pharmacological Characterization

Research indicates that 2-[(2-bromophenyl)amino]acetamide exhibits notable pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action : The compound may act by modulating signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

4.1. Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several analogs of 2-[(2-bromophenyl)amino]acetamide and their evaluation against breast cancer cell lines (MDA-MB-231). The findings indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that modifications to the bromophenyl group could significantly influence biological activity .

4.2. Neuroprotective Effects

Another area of research explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated potential benefits in reducing neuronal death and inflammation, positioning it as a candidate for further development in treating conditions like Alzheimer's disease .

Conclusion and Future Directions

The applications of 2-[(2-bromophenyl)amino]acetamide span across various fields, particularly in medicinal chemistry where it serves as a versatile building block for drug development. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Further exploration into how modifications to its structure affect pharmacological properties will be crucial for optimizing its therapeutic potential.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical SynthesisIntermediate for drug developmentEnhances anticancer activity
Organic SynthesisBuilding block for complex moleculesUtilized in various synthetic pathways
Antitumor ActivityInhibits growth of cancer cell linesEffective against MDA-MB-231
Neuroprotective EffectsPotential benefits in neurodegenerative diseasesReduces neuronal death

Wirkmechanismus

The mechanism by which 2-[(2-Bromophenyl)amino]acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-[(2-Bromophenyl)amino]acetamide and Analogs
Compound Name Key Structural Features Biological Activity Reference
2-[(2-Bromophenyl)amino]acetamide 2-bromo substitution on phenyl; acetamide Antidiabetic (α-glucosidase inhibition)
N-(3,5-Dibromophenyl)acetamide 3,5-dibromo substitution Radiosensitizer (enhances radiotherapy)
UCM924 3-bromo, 4-fluoro substitutions on phenyl MT2 receptor agonist (anxiolytic, sleep-inducing)
2-[(5-Bromo-2-fluorophenyl)methylamino]acetamide 5-bromo, 2-fluoro substitution Cytotoxic (anticancer screening)
N-(1H-benzimidazol-2-yl)acetamide derivatives Benzimidazole fusion with acetamide Apoptosis induction (Akt inhibition in glioma)
Thiadiazole-linked acetamides Thiadiazole ring + acetamide Antiproliferative (IC₅₀ = 1.8 µM on Caco-2)

Key Findings from Comparative Studies

Substitution Patterns and Potency: Bromine Position: The 2-bromo substitution in 2-[(2-bromophenyl)amino]acetamide enhances steric and electronic interactions with enzymes like α-glucosidase, as seen in its antidiabetic activity . In contrast, 3,5-dibromo analogs (e.g., N-(3,5-dibromophenyl)acetamide) exhibit radiosensitizing properties due to increased lipophilicity and DNA-binding affinity . Halogen Diversity: Replacement of bromine with iodine (e.g., N-(4-iodophenyl)acetamide) reduces metabolic stability but improves radiosensitization efficacy .

Backbone Modifications :

  • Thiadiazole Integration : Thiadiazole-linked acetamides (e.g., compound 7d in ) show superior cytotoxicity (IC₅₀ = 1.8 µM) compared to simple aryl-acetamides, attributed to enhanced π-π stacking with kinase active sites.
  • Benzimidazole Fusion : Benzimidazole-acetamide hybrids induce apoptosis in glioma cells by inhibiting Akt phosphorylation (92.36% inhibition for compound 3 in ), leveraging dual hydrogen-bonding and hydrophobic interactions.

Hydrogen-Bonding and Solubility: The carboxamide group in 2-[(2-bromophenyl)amino]acetamide forms robust hydrogen bonds (N–H⋯O=C), as observed in crystal structures of related bromoacetamides . This feature improves aqueous solubility relative to non-polar analogs like N-(2,6-dibromophenyl)acetamide .

Pharmacokinetic and Metabolic Differences

  • Metabolic Stability: UCM924, a 3-bromo-4-fluoro analog, exhibits prolonged half-life compared to 2-[(2-bromophenyl)amino]acetamide due to reduced cytochrome P450-mediated dehalogenation .
  • Bioavailability: Thiadiazole derivatives (e.g., ) show lower oral bioavailability than 2-[(2-bromophenyl)amino]acetamide, likely due to higher molecular weight and reduced membrane permeability.

Q & A

Q. How can researchers optimize the synthesis of 2-[(2-bromophenyl)amino]acetamide derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves a two-step process: (i) reaction of 2-bromoaniline with ethylene oxide to form an intermediate, followed by (ii) acylation with chloroacetyl chloride. Critical parameters include:
  • Temperature control (60–80°C for amide bond formation).
  • Reaction time (6–12 hours for completion).
  • Reagent stoichiometry (1:1.2 molar ratio of amine to acyl chloride).
    Impurities can be minimized using column chromatography with ethyl acetate/hexane (3:7 v/v) . For scalability, continuous flow reactors enhance efficiency by reducing side reactions .

Q. What analytical techniques are most effective for characterizing the structure of 2-[(2-bromophenyl)amino]acetamide analogs?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of bromophenyl (δ 7.2–7.8 ppm for aromatic protons) and acetamide (δ 2.1–2.3 ppm for methylene) groups.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in the acetamide moiety).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 297.02 for C9_9H9_9BrN2_2O) .

Q. How can researchers conduct preliminary biological screening for 2-[(2-bromophenyl)amino]acetamide derivatives?

  • Methodological Answer :
  • In vitro assays : Test against enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase using fluorometric/colorimetric kits (IC50_{50} values indicate potency).
  • Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay.
  • Molecular docking : Use AutoDock Vina to predict binding affinity to targets like COX-2 (PDB ID 5KIR) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for 2-[(2-bromophenyl)amino]acetamide derivatives?

  • Methodological Answer :
  • Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like solvent (DMSO vs. ethanol) or cell passage number.
  • Structural verification : Confirm compound purity via HPLC (>95%) to rule out impurity-driven artifacts .

Q. How can researchers investigate the mechanism of action of 2-[(2-bromophenyl)amino]acetamide derivatives in neuropharmacology?

  • Methodological Answer :
  • Target identification : Use pull-down assays with biotinylated probes to isolate interacting proteins from brain homogenates.
  • Pathway analysis : Perform RNA-seq on treated neuronal cells to identify differentially expressed genes (e.g., BDNF or TNF-α).
  • In vivo models : Assess anti-inflammatory effects in LPS-induced neuroinflammation mice (dose: 10–50 mg/kg, oral) .

Q. What approaches are used to analyze structure-activity relationships (SAR) in 2-[(2-bromophenyl)amino]acetamide analogs?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl ring.
  • Bioisosteric replacement : Replace the oxadiazole ring (in related compounds) with triazole to assess impact on COX-2 inhibition.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.